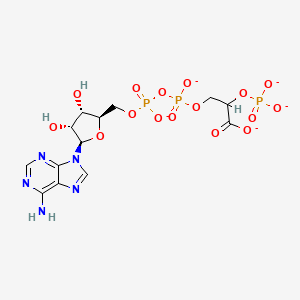

3-ADP-2-phosphoglycerate

Description

Nomenclature and Chemical Identity of 3-ADP-2-phosphoglycerate

This compound is a complex organic molecule that merges structural features of adenosine (B11128) diphosphate (B83284) (ADP) with those of a phosphorylated glyceric acid. nih.gov Its systematic name is 3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid. nih.gov The compound is recognized as a derivative of tetronic acid and 3-ADP-glyceric acid. nih.gov At a physiological pH of 7.3, it exists predominantly as this compound(5-), an organophosphate oxoanion formed by the deprotonation of its phosphate (B84403) and carboxyl groups. nih.govebi.ac.uk

Below is an interactive data table summarizing the key chemical identifiers for 3-ADP-2-phosphoglyceric acid.

| Identifier | Value | Source |

| PubChem CID | 440083 | nih.gov |

| ChEBI ID | CHEBI:18117 | nih.gov |

| Molecular Formula | C13H20N5O16P3 | nih.gov |

| Molecular Weight | 595.24 g/mol | nih.gov |

| Monoisotopic Mass | 595.01179056 Da | nih.gov |

| IUPAC Name | 3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid | nih.gov |

Conceptual Framework: Positioning this compound within Central Carbohydrate Metabolism

Central carbohydrate metabolism, particularly glycolysis, involves a series of meticulously regulated enzymatic reactions. One such critical step is the eighth step of glycolysis: the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). proteopedia.orgbionity.com This isomerization reaction is catalyzed by the enzyme phosphoglycerate mutase (PGM). proteopedia.orgwikipedia.orglumenlearning.com

The mechanism of the most common form of PGM (cofactor-dependent PGM or dPGM) is a two-step process that involves a phosphorylated histidine residue in the enzyme's active site and the intermediate formation of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). bionity.comwikipedia.org In the first step, the phosphoryl group from the enzyme's histidine is transferred to the C-2 position of the 3-PG substrate, forming a transient 2,3-BPG intermediate. proteopedia.orgbionity.com Subsequently, the phosphate group from the C-3 position of the intermediate is transferred back to the same histidine residue, regenerating the phosphorylated enzyme and releasing the product, 2-PG. proteopedia.org

While this compound is not a direct intermediate in this primary pathway, its structure is a composite of key molecules involved. It contains the 2-phosphoglycerate backbone, which is the product of the PGM-catalyzed reaction, and an adenosine diphosphate (ADP) moiety. ADP is a crucial molecule in glycolysis, being phosphorylated to ATP in the energy-payoff phase, such as in the step immediately preceding the PGM reaction where 1,3-bisphosphoglycerate is converted to 3-phosphoglycerate. wikipedia.orguomustansiriyah.edu.iq The unique structure of this compound makes it a significant compound for biochemical study, potentially as a structural analog to probe the active sites of enzymes like PGM or to investigate the interplay between substrate binding and nucleotide regulation in glycolysis.

Historical Perspectives on the Identification of ADP and Phosphoglycerate Intermediates in Metabolic Pathways

The elucidation of metabolic pathways like glycolysis was a landmark achievement in biochemistry, built upon the work of numerous scientists over several decades. nih.gov The complete pathway, often called the Embden–Meyerhof–Parnas (EMP) pathway, was largely outlined by the 1940s through the collective efforts of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, who identified the key enzymes and intermediates. numberanalytics.comnumberanalytics.comwikipedia.org

The discovery of adenosine triphosphate (ATP) and its role in cellular energy transfer was a parallel and equally crucial development. Karl Lohmann is credited with the discovery of ATP in 1929. mit.edu However, it was the work of Fritz Albert Lipmann and Herman Kalckar in 1941 that established ATP as the central carrier of chemical energy in the cell, a process that involves its conversion to adenosine diphosphate (ADP) and back. britannica.com This established the fundamental role of the ATP/ADP cycle in coupling energy-releasing and energy-requiring processes in metabolism. wikipedia.orgwikipedia.org

Specific phosphoglycerate intermediates also have their own history of discovery. The function of 2,3-bisphosphoglycerate (2,3-BPG), an intermediate in the phosphoglycerate mutase reaction and a key allosteric effector of hemoglobin, was discovered by Reinhold Benesch and Ruth Benesch in 1967. wikipedia.orgwikidoc.org This discovery highlighted that intermediates of central metabolism could have specialized regulatory roles beyond their direct participation in the pathway. The metabolic route for the synthesis and breakdown of 2,3-BPG from the glycolytic intermediate 1,3-bisphosphoglycerate is known as the Rapoport-Luebering shunt, the significance of which has been appreciated for decades. pnas.orgnih.gov These historical milestones in understanding glycolysis, the ADP/ATP cycle, and phosphoglycerate intermediates provide the foundational context for appreciating the biochemical significance of composite molecules like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15N5O16P3-5 |

|---|---|

Molecular Weight |

590.2 g/mol |

IUPAC Name |

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-phosphonatooxypropanoate |

InChI |

InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/p-5/t5-,6?,8-,9-,12-/m1/s1 |

InChI Key |

FNEVPPRBJBZTAF-MDSCUQPFSA-I |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |

Origin of Product |

United States |

Metabolic Interconnections and Putative Roles of 3 Adp 2 Phosphoglycerate

Glycolytic Pathway Dynamics and 3-ADP-2-phosphoglycerate Interrelations

Glycolysis is the universal metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy to form adenosine (B11128) triphosphate (ATP) and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). wikipedia.org The intricate dynamics of this pathway involve a series of enzyme-catalyzed reactions, including key steps involving the interconversion of phosphoglycerate isomers and the pivotal role of ADP in energy capture.

Interconversion of 3-Phosphoglycerate (B1209933) and 2-Phosphoglycerate via Phosphoglycerate Mutase

A crucial step in glycolysis is the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), catalyzed by the enzyme phosphoglycerate mutase (PGM). wikipedia.orgwikipedia.orgproteopedia.org This reaction, the eighth step of glycolysis, repositions the phosphate (B84403) group from the third to the second carbon of the glycerate backbone. taylorandfrancis.comkhanacademy.orgcsun.edu The reaction is nearly isoenergetic, proceeding readily in both directions, and is therefore not a major point of regulation for the glycolytic pathway. wikipedia.orgproteopedia.org

The mechanism of the most common type of PGM (cofactor-dependent, dPGM) involves a phosphorylated histidine residue in the enzyme's active site. wikipedia.orgproteopedia.org The enzyme first transfers its phosphate group to the C-2 position of 3-PG, forming a transient intermediate, 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). wikipedia.orgproteopedia.orgyoutube.com Subsequently, the phosphate group from the C-3 position of this intermediate is transferred back to the same histidine residue, regenerating the phosphoenzyme and releasing the product, 2-PG. wikipedia.orgproteopedia.org

Table 1: Properties of Phosphoglycerate Mutase (PGM)

| Feature | Description | References |

| Enzyme Commission No. | EC 5.4.2.11 (dPGM), EC 5.4.2.12 (iPGM) | wikipedia.org |

| Reaction | 3-phosphoglycerate ⇌ 2-phosphoglycerate | wikipedia.orgproteopedia.org |

| Pathway | Glycolysis (Step 8) and Gluconeogenesis | wikipedia.orgtaylorandfrancis.com |

| Mechanism (dPGM) | Involves a phosphohistidine (B1677714) residue and a 2,3-bisphosphoglycerate intermediate. | wikipedia.orgproteopedia.org |

| Thermodynamics | Small positive Gibbs free energy, making the reaction easily reversible. | wikipedia.orgproteopedia.org |

| Structure | Typically a dimer or tetramer. | proteopedia.org |

Role of Adenosine Diphosphate (B83284) (ADP) in Glycolytic ATP Generation

Adenosine diphosphate (ADP) is fundamental to the energy-payoff phase of glycolysis. It serves as the direct substrate for the synthesis of ATP through a process known as substrate-level phosphorylation. wikipedia.org This occurs in two key steps:

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate to ADP, yielding the first ATP molecule of the payoff phase and 3-phosphoglycerate. wikipedia.orgproteopedia.orgwikipedia.org

Pyruvate Kinase: In the final step of glycolysis, pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, generating a second molecule of ATP and pyruvate. wikipedia.orgkhanacademy.org

The availability of ADP is a critical regulatory factor for the rate of glycolysis. wikipedia.org High concentrations of ATP and low concentrations of ADP signal a high-energy state in the cell, which allosterically inhibits key glycolytic enzymes like phosphofructokinase, thus slowing the pathway down. wikipedia.org Conversely, high levels of ADP indicate a need for energy, stimulating glycolysis to replenish ATP stores. csun.edu

Table 2: Role of ADP in the Payoff Phase of Glycolysis

| Step | Enzyme | Substrates | Products | ATP Change (per glucose) | References |

| 7 | Phosphoglycerate Kinase | 1,3-bisphosphoglycerate, ADP | 3-phosphoglycerate, ATP | +2 ATP | wikipedia.orgproteopedia.org |

| 10 | Pyruvate Kinase | Phosphoenolpyruvate, ADP | Pyruvate, ATP | +2 ATP | wikipedia.orgkhanacademy.org |

Hypothesized Function of this compound as a Transient Intermediate or Enzyme-Bound Species in Glycolysis

While this compound is not a recognized free intermediate in glycolysis, its constituent parts—ADP and 2-phosphoglycerate—are both present in the metabolic milieu of the pathway. The structure, as defined in chemical databases, suggests a covalent linkage between the phosphate of 2-phosphoglycerate and the diphosphate of ADP, forming a triphosphate bridge. nih.gov

One could hypothesize the formation of such a complex as a highly transient or enzyme-bound species, particularly in the context of kinases that interact with both phosphoglycerates and adenine nucleotides. The active site of phosphoglycerate kinase (PGK), for instance, binds both ADP and 3-phosphoglycerate (the product). wikipedia.org Although the canonical reaction involves phosphoryl transfer from 1,3-bisphosphoglycerate to ADP, it is theoretically possible that under non-standard conditions or as part of a regulatory mechanism, a transient, covalently-linked complex involving the enzyme, ADP, and a phosphoglycerate molecule could form. Such a species would likely be extremely unstable and not released from the enzyme. Studies of PGK have identified non-productive ternary complexes of the enzyme with ADP and 3-PG, but these are characterized as non-covalent associations within the active site. rsc.org The formation of a covalent this compound remains purely speculative and is not supported by current mechanistic data of glycolytic enzymes.

Gluconeogenic Pathway Reversibility and Theoretical Linkages to this compound

Gluconeogenesis is the metabolic pathway for the de novo synthesis of glucose from non-carbohydrate precursors such as pyruvate, lactate (B86563), and certain amino acids. wikipedia.org It is essential for maintaining blood glucose levels during fasting. wsu.edu This pathway is largely the reverse of glycolysis, but it bypasses the three irreversible glycolytic steps with a different set of enzymes. wikipedia.orgwsu.edubiotrend.com

The interconversion of 3-phosphoglycerate and 2-phosphoglycerate is one of the seven reversible reactions shared by both glycolysis and gluconeogenesis. wsu.edunih.gov In the gluconeogenic direction, phosphoglycerate mutase catalyzes the conversion of 2-phosphoglycerate to 3-phosphoglycerate. biotrend.comnih.govnih.gov Subsequently, phosphoglycerate kinase catalyzes the reverse of its glycolytic reaction, phosphorylating 3-phosphoglycerate using ATP to form 1,3-bisphosphoglycerate and ADP. nih.govnih.gov

Any theoretical linkage to this compound within gluconeogenesis would mirror the hypothesis presented for glycolysis. If such a transient species were to form in the active site of PGM or PGK, its existence would be equally plausible (or implausible) in the reverse, gluconeogenic direction, given the principle of microscopic reversibility for these enzymatic steps. However, as with glycolysis, there is no current evidence to suggest that this compound plays any role in the canonical gluconeogenic pathway.

Anabolic Pathway Precursor Considerations: Serine Biosynthesis from 3-Phosphoglycerate

The glycolytic intermediate 3-phosphoglycerate is a critical branch-point metabolite, serving as the primary precursor for the de novo synthesis of the amino acid L-serine. nih.govijbs.comwikipedia.org This anabolic route, known as the phosphorylated pathway, diverts carbon from glycolysis to produce serine, which is itself a precursor for other essential molecules like glycine (B1666218) and cysteine. nih.govwikipedia.org

The pathway consists of three enzymatic steps:

Oxidation: The first and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), which uses NAD+ as an oxidant. nih.govijbs.comwikipedia.org

Transamination: Phosphoserine aminotransferase (PSAT) then converts 3-phosphohydroxypyruvate to O-phospho-L-serine, typically using glutamate (B1630785) as the amino group donor. ijbs.com

Hydrolysis: Finally, phosphoserine phosphatase (PSPH) removes the phosphate group from O-phospho-L-serine to yield L-serine. nih.govijbs.com

This pathway is highly active in proliferating cells and is upregulated in certain cancers, highlighting the importance of diverting glycolytic intermediates toward anabolic processes. ijbs.com The regulation of PHGDH by its downstream product, L-serine, provides a key feedback mechanism to control flux into this biosynthetic route. wikipedia.org

Table 3: Enzymes of the L-Serine Biosynthesis Pathway from 3-Phosphoglycerate

| Step | Enzyme | Substrate | Product | Cofactor/Cosubstrate | References |

| 1 | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | NAD+ | nih.govijbs.comwikipedia.org |

| 2 | Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate | O-Phospho-L-serine | Glutamate | ijbs.com |

| 3 | Phosphoserine Phosphatase (PSPH) | O-Phospho-L-serine | L-Serine | H₂O | nih.govijbs.com |

Enzymatic Interaction Mechanisms and Structural Basis of 3 Adp 2 Phosphoglycerate Relevance

Phosphoglycerate Kinase (PGK) and its Interaction with ADP and Phosphoglycerates.

Phosphoglycerate kinase (PGK) is a pivotal enzyme in glycolysis, catalyzing the reversible phosphoryl transfer from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine (B11128) diphosphate (B83284) (ADP), which results in the formation of 3-phosphoglycerate (B1209933) (3-PG) and adenosine triphosphate (ATP). ebi.ac.ukwikipedia.orgnih.gov This reaction is a critical step for energy production in the glycolytic pathway. wikipedia.org The enzyme is typically a monomer of about 45 kDa and is highly conserved across different species. royalsocietypublishing.orgresearchgate.net PGK's structure is characterized by two distinct domains of nearly equal size, corresponding to the N- and C-termini of the protein. wikipedia.orgroyalsocietypublishing.org The binding sites for the phosphoglycerate substrates (1,3-BPG and 3-PG) are located on the N-terminal domain, while the nucleotide substrates (ADP and ATP) bind to the C-terminal domain. wikipedia.orgacs.orgnih.gov

The interaction of PGK with its substrates induces significant conformational changes. nih.gov The enzyme exists in an "open" conformation in the absence of substrates. royalsocietypublishing.org The binding of both the phosphoglycerate and the nucleotide substrates is necessary to trigger a large-scale "hinge-bending" motion. wikipedia.orgroyalsocietypublishing.org This motion brings the two domains closer, resulting in a "closed" conformation where the substrates are properly aligned for the catalytic reaction to occur. royalsocietypublishing.orgrcsb.org This mechanism ensures the specificity of the catalytic process, as the active site is only fully formed upon the binding of both substrates. acs.org

The transfer of a phosphoryl group from 1,3-bisphosphoglycerate to ADP, catalyzed by phosphoglycerate kinase (PGK), is a crucial ATP-generating step in glycolysis. ebi.ac.uknih.gov This reaction proceeds through a direct, in-line transfer mechanism, classified as an SN2-type reaction, without the formation of a phosphoenzyme intermediate. ebi.ac.ukacs.org The process involves a nucleophilic attack by the β-phosphate oxygen of ADP on the 1-phosphate group of 1,3-bisphosphoglycerate. ebi.ac.uk This attack leads to an inversion of the configuration at the phosphorus atom being transferred. ebi.ac.uk

The structural characterization of phosphoglycerate kinase (PGK) in complex with its substrates, ADP and 3-phosphoglycerate (3-PG), provides critical insights into its catalytic mechanism. nih.govrcsb.org PGK is a monomeric enzyme composed of two distinct domains, an N-terminal domain and a C-terminal domain, connected by a flexible hinge region. wikipedia.orgroyalsocietypublishing.org The binding site for 3-phosphoglycerate is located on the N-terminal domain, while the nucleotide-binding site for ADP is on the C-terminal domain. acs.orgnih.gov

Crystallographic studies of PGK from various organisms, including Trypanosoma brucei and Bacillus stearothermophilus, have revealed the enzyme in different conformational states. nih.govnih.gov In the absence of substrates, or with only one substrate bound, the enzyme typically adopts an "open" conformation where the two domains are relatively far apart. royalsocietypublishing.orgnih.gov However, the binding of both 3-phosphoglycerate and ADP induces a significant conformational change, leading to a "closed" state. nih.govrcsb.org In this closed conformation, the two domains move closer together, bringing the bound substrates into the correct orientation for phosphoryl transfer. nih.gov The structure of the ternary complex of T. brucei PGK with 3-PG and MgADP clearly shows this closed conformation, where the substrates are positioned for in-line catalysis. nih.govrcsb.org

Phosphoglycerate kinase (PGK) is a classic example of an enzyme that utilizes a hinge-bending mechanism to facilitate its catalytic activity. nih.govnih.gov The enzyme is composed of two principal domains, an N-terminal domain and a C-terminal domain, connected by a flexible hinge region. wikipedia.orgroyalsocietypublishing.org This structural arrangement allows for significant domain movements. In the absence of substrates, PGK exists in an "open" conformation, with a wide cleft separating the two domains. royalsocietypublishing.org

The binding of substrates triggers a large-scale conformational change. nih.gov Specifically, the simultaneous binding of the phosphoglycerate substrate (like 3-phosphoglycerate) to the N-terminal domain and the nucleotide substrate (like ADP) to the C-terminal domain induces an extensive hinge-bending motion. royalsocietypublishing.org This movement results in the two domains rotating towards each other, leading to a "closed" conformation. nih.govroyalsocietypublishing.org This domain closure brings the substrates, which are bound to separate domains, into close proximity within the active site, a prerequisite for the phosphoryl transfer reaction. nih.govrcsb.org

Studies have shown that this conformational change can involve a rotation of approximately 30 degrees. nih.gov The transition from the open to the closed state is a dynamic process, and the enzyme likely exists in a range of conformational substates in solution. nih.gov The closed conformation is the catalytically competent form of the enzyme. nih.gov The binding of both substrates appears to be a cooperative process that is necessary for achieving the full domain closure required for catalysis. nih.gov

The active site of phosphoglycerate kinase (PGK) is located in the cleft between its two domains, with specific residues from both domains contributing to substrate binding and catalysis. royalsocietypublishing.orgacs.org

Substrate Binding Sites:

3-Phosphoglycerate (3-PG) Binding Site: The binding site for 3-PG is located on the N-terminal domain. acs.orgnih.gov Key conserved basic residues, including arginines and histidines, are involved in binding the negatively charged phosphoglycerate. virginia.edu Specifically, residues such as Arg38, Arg65, Arg168, and His62 have been identified as being important for the interaction with 3-PG. virginia.eduresearchgate.net The carboxyl group of 3-PG also forms important interactions within the binding pocket. researchgate.net

ADP/ATP Binding Site: The nucleotide binding site is situated on the C-terminal domain. acs.orgnih.gov The adenine (B156593) ring of the nucleotide interacts with the protein, for instance, through hydrogen bonding with the main chain of residue 311 in yeast PGK. virginia.edu The phosphate (B84403) groups of ADP and ATP are coordinated by the enzyme and a magnesium ion. royalsocietypublishing.org Residues like Asp372 (in yeast) are involved in coordinating the Mg-nucleotide complex. ias.ac.in

Catalytic Residues: The catalytic mechanism involves residues that stabilize the transition state of the phosphoryl transfer. Upon domain closure, several key residues are brought into position:

Lysine 219 (in T. brucei PGK): This residue moves into the active site in the closed conformation and plays a crucial role in stabilizing the transferring phosphoryl group. ebi.ac.ukacs.org

Arginine 39 (in T. brucei PGK): The guanidinium (B1211019) group of this residue helps to stabilize the negative charge of the transition state phosphoryl group. acs.org

Backbone Amides: The main chain amides of Gly376 and Gly399 (in T. brucei PGK) also contribute to the stabilization of the transition state. ebi.ac.ukacs.org

Aspartate 218 and Arginine 65 (in Human PGK): Upon domain closure, a salt bridge forms between Asp218 and Arg65, which helps to stabilize the closed conformation necessary for catalysis. researchgate.net

These residues work in concert with the essential magnesium ion to create an environment that lowers the activation energy for the phosphoryl transfer from 1,3-bisphosphoglycerate to ADP. ebi.ac.ukacs.org

Magnesium ions (Mg²⁺) are indispensable for the catalytic activity of phosphoglycerate kinase (PGK). wikipedia.orgnih.gov The enzyme shows no activity in the absence of this divalent cation. wikipedia.org The primary role of Mg²⁺ is to coordinate with the phosphate groups of the nucleotide substrates, ADP and ATP. wikipedia.orgroyalsocietypublishing.org

Key functions of Magnesium ions in PGK include:

Charge Shielding: The negatively charged phosphate groups of ADP and ATP create significant charge repulsion. The positively charged Mg²⁺ ion complexes with these phosphate groups, effectively neutralizing the negative charges and allowing the nucleotide to bind properly within the active site. ebi.ac.ukwikipedia.org This charge stabilization is a common feature in phosphotransferase reactions. wikipedia.org

Facilitating Nucleophilic Attack: By shielding the negative charges, the magnesium ion facilitates the nucleophilic attack of the β-phosphate of ADP on the phosphate of 1,3-bisphosphoglycerate. wikipedia.org

Stabilizing the Transition State: During the phosphoryl transfer, a pentacoordinate transition state is formed. The Mg²⁺ ion plays a crucial role in stabilizing this highly negatively charged intermediate. acs.orgacs.org In the transition state, the magnesium ion, along with key amino acid residues like Lys219, helps to coordinate the three non-bridging phosphoryl oxygens, which is a more stable arrangement than in the initial substrate-bound state where only two oxygens are stabilized. acs.orgacs.org

Promoting Domain Closure: It has been proposed that the magnesium ion may also play a role in promoting the hinge-bending conformational change that leads to the catalytically active "closed" state of the enzyme upon the binding of both substrates. wikipedia.org

Influencing Ligand Binding Affinity: Studies have shown that Mg²⁺ selectively increases the binding affinity of ADP to PGK, while the binding of ATP is largely unaffected by its presence. nih.gov The dissociation constant (Kd) for MgADP is significantly lower than that for ADP alone. nih.gov

Interestingly, research using magnesium isotopes has suggested that the magnetic properties of the Mg²⁺ nucleus can influence the rate of ATP production, with the magnetic isotope ²⁵Mg²⁺ leading to a higher rate of synthesis compared to the non-magnetic ²⁴Mg²⁺. nih.govnih.gov This finding points to a more direct chemical involvement of the magnesium ion in the phosphorylation mechanism than previously thought, possibly involving radical intermediates. nih.govpnas.org

The reaction catalyzed by phosphoglycerate kinase (PGK) is a reversible phosphoryl transfer, but under standard biochemical conditions, the direction of ATP synthesis from ADP and 1,3-bisphosphoglycerate (1,3-BPG) is thermodynamically favored. wikipedia.orgnih.gov This is largely due to the high phosphoryl-transfer potential of the acyl-phosphate group in 1,3-BPG. wikipedia.org The hydrolysis of this group releases a significant amount of free energy, which drives the synthesis of the phosphoanhydride bond in ATP.

Kinetic Aspects: The kinetics of the PGK reaction are characterized by a "hinge-bending" mechanism that involves significant conformational changes upon substrate binding. wikipedia.orgnih.gov

Substrate Binding and Conformational Change: The binding of either substrate alone induces some conformational change, but the binding of both ADP and 1,3-BPG is required to trigger the full domain closure that leads to the catalytically competent "closed" form of the enzyme. wikipedia.orgnih.gov This sequential binding and induced fit mechanism ensures that the catalytic reaction is efficient and specific.

Transition State Stabilization: The enzyme's active site is structured to stabilize the pentacoordinate transition state of the phosphoryl transfer more than the ground state of the substrates. nih.govacs.org This stabilization of the transition state is a key factor in the enzyme's catalytic efficiency.

Product Release: The enzyme has a tendency to exist in the open conformation, with only brief periods of closure for catalysis. wikipedia.org This facilitates the rapid diffusion of substrates into and products out of the active site, contributing to a high turnover rate. nih.gov

Magnesium Ion Influence: The presence of magnesium ions affects the kinetics by influencing the binding affinity of the nucleotide substrates. Mg²⁺ significantly tightens the binding of ADP to the enzyme. nih.gov High concentrations of MgATP and 3-PG can activate the enzyme, while very high concentrations of Mg²⁺ can be inhibitory. wikipedia.org

The binding of ADP and 1,3-BPG not only provides the necessary substrates for the reaction but also drives the essential conformational changes that create the catalytic environment, thereby favoring the efficient production of ATP and 3-phosphoglycerate.

Data Tables

Table 1: Key Amino Acid Residues in Phosphoglycerate Kinase (PGK) Function

| Residue (Example Organism) | Domain | Role | Reference |

|---|---|---|---|

| Arg38 (Saccharomyces cerevisiae) | N-Terminal | 3-PG Binding, Essential for Catalysis | virginia.edu |

| Arg39 (Trypanosoma brucei) | N-Terminal | Transition State Stabilization | acs.org |

| His62 (Saccharomyces cerevisiae) | N-Terminal | 3-PG Binding | virginia.edu |

| Arg65 (Human) | N-Terminal | Forms Salt Bridge with Asp218 to Stabilize Closed Conformation | researchgate.net |

| Arg168 (Saccharomyces cerevisiae) | N-Terminal | 3-PG Binding | virginia.edu |

| Lys219 (Trypanosoma brucei) | C-Terminal | Transition State Stabilization | ebi.ac.ukacs.org |

| Asp218 (Human) | C-Terminal | Forms Salt Bridge with Arg65 to Stabilize Closed Conformation | researchgate.net |

| Asp372 (Saccharomyces cerevisiae) | C-Terminal | Coordination of Mg-Nucleotide Complex | ias.ac.in |

| Gly376 (Trypanosoma brucei) | C-Terminal | Transition State Stabilization (Backbone Amide) | ebi.ac.ukacs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3-ADP-2-phosphoglycerate | |

| 1,3-Bisphosphoglycerate | 1,3-BPG |

| 3-Phosphoglycerate | 3-PG |

| Adenosine diphosphate | ADP |

| Adenosine triphosphate | ATP |

| Adenosine monophosphate | AMP |

| Adenylyl imidodiphosphate | AMP-PNP |

Structural Characterization of Phosphoglycerate Kinase (PGK) in Complex with ADP and 3-Phosphoglycerate.

Phosphoglycerate Mutase (PGM): Detailed Mechanism of 3-Phosphoglycerate to 2-Phosphoglycerate Isomerization

Phosphoglycerate mutase (PGM) is a crucial enzyme in the glycolytic pathway, where it catalyzes the eighth step: the reversible isomerization of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA). wikipedia.orgbionity.com This reaction proceeds with a small positive Gibbs free energy, allowing it to run easily in both directions and making it an unlikely point for major pathway regulation. bionity.comproteopedia.org There are two distinct classes of PGM, which are structurally unrelated and utilize different catalytic mechanisms: cofactor-dependent PGM (dPGM) and cofactor-independent PGM (iPGM). wikipedia.orgnih.gov

The dPGM class, found in all vertebrates and some invertebrates, fungi, and bacteria, is typically a dimer or tetramer. wikipedia.orgproteopedia.org Its mechanism is dependent on the presence of a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). The catalytic cycle involves a "ping-pong" type mechanism operating through a phospho-enzyme intermediate. nih.gov

Key Steps in the dPGM Catalytic Mechanism:

Phospho-Enzyme Formation: The active site of dPGM contains a crucial histidine residue (His-8 or His-10 in different organisms) that must first be phosphorylated to become catalytically active. proteopedia.orgvirginia.edu This phosphorylation creates a phosphohistidine (B1677714) complex. wikipedia.orgbionity.com

Substrate Binding: 3-phosphoglycerate binds to the active site, which is lined with positively charged residues (like Arginine and Lysine) that stabilize the negatively charged substrate. proteopedia.orgvirginia.edu

Phosphoryl Transfer to Substrate: The enzyme transfers its phosphoryl group from the active site histidine to the C-2 hydroxyl group of the bound 3-PGA. wikipedia.orgproteopedia.org This forms a transient 2,3-bisphosphoglycerate-enzyme intermediate. wikipedia.orgbionity.com

Phosphoryl Transfer from Substrate: The phosphoryl group originally on the C-3 of the substrate is then transferred back to the same histidine residue, regenerating the phospho-enzyme. proteopedia.org

Product Release: This second transfer results in the formation of 2-phosphoglycerate, which is then released from the active site, returning the enzyme to its initial state, ready for another catalytic cycle. wikipedia.orgbionity.com

It is important to note that the phosphate group on the C-2 of the product is not the same phosphate that was initially on the C-3 of the substrate. bionity.comproteopedia.org The reaction involves two separate phosphoryl groups in a transfer process. bionity.com The active site features two key histidine residues (e.g., His-8 and His-179 in yeast PGM) positioned in close proximity to facilitate this transfer. nih.govvirginia.edu

The cofactor-independent PGM (iPGM), found in plants, algae, and certain bacteria and invertebrates, utilizes a different mechanism that does not require 2,3-BPG. wikipedia.orgnih.gov This enzyme class, which shares a superfamily with alkaline phosphatase, often requires divalent metal ions like manganese (Mn²⁺) for activity. wikipedia.orgnih.gov The iPGM mechanism involves an intramolecular phosphoryl transfer using a phosphoserine intermediate. wikipedia.orgebi.ac.uk A serine residue in the active site, activated by a metal ion, nucleophilically attacks the phosphate group of 3-PGA, forming a covalent phospho-enzyme intermediate and releasing the glycerate moiety. ebi.ac.uk The C-2 hydroxyl of the glycerate then attacks the phosphoserine, completing the isomerization to 2-PGA and regenerating the enzyme. ebi.ac.uk

| Feature | Cofactor-Dependent PGM (dPGM) | Cofactor-Independent PGM (iPGM) |

| Cofactor Requirement | Requires 2,3-bisphosphoglycerate (2,3-BPG) wikipedia.org | Does not require 2,3-BPG; often requires divalent metal ions (e.g., Mn²⁺) wikipedia.orgnih.gov |

| Catalytic Intermediate | Phosphohistidine wikipedia.orgbionity.com | Phosphoserine wikipedia.orgebi.ac.uk |

| Mechanism Type | Intermolecular phosphoryl transfer (ping-pong) nih.gov | Intramolecular phosphoryl transfer wikipedia.org |

| Found In | All vertebrates, some invertebrates, fungi, bacteria wikipedia.org | All plants, algae, some invertebrates, fungi, Gram-positive bacteria wikipedia.org |

Other Putative Enzymatic Interactions Involving ADP and Phosphoglycerates

Cyclic 2,3-diphosphoglycerate (cDPG) is an unusual extremolyte found exclusively in hyperthermophilic archaeal methanogens, such as Methanothermus fervidus. frontiersin.orgrcsb.org This compound enhances the thermostability of proteins and protects DNA from oxidative damage. frontiersin.orgnih.gov The synthesis of cDPG is a two-step process, with the final step being catalyzed by cyclic 2,3-diphosphoglycerate synthetase (cDPGS). frontiersin.org

This enzyme catalyzes the cyclization of 2,3-diphosphoglycerate (2,3-DPG) to form cDPG in an ATP-dependent reaction. frontiersin.org Structural studies have provided detailed insights into its mechanism. The crystal structure of cDPGS from M. fervidus has been solved in complex with its substrate, 2,3-diphosphoglycerate, and the co-factor ADP to a resolution of 2.2 Å. frontiersin.orgrcsb.org

The structure reveals that the enzyme undergoes a significant conformational change during catalysis. frontiersin.orgnih.gov The reaction mechanism involves the transfer of the γ-phosphate group from ATP to the substrate, 2,3-DPG. This is followed by an SN2 nucleophilic attack to form a phosphoanhydride bond, resulting in the cyclized product and releasing AMP and two inorganic phosphates. frontiersin.orgnih.gov The solved crystal structure shows the enzyme bound to ADP and 2,3-diphosphoglycerate, capturing a state within the catalytic cycle. rcsb.orgebi.ac.uk This structural information highlights the direct interaction between an ADP molecule and a diphosphoglycerate substrate within an enzyme active site. frontiersin.orgrcsb.org

Adenosine Diphosphate Glucose Pyrophosphatase (AGPPase) is a phosphodiesterase found in plants that catalyzes the hydrolytic breakdown of ADP-glucose (ADPG) into glucose-1-phosphate and AMP. pnas.orgnih.gov This enzyme plays a role in regulating starch biosynthesis by competing with starch synthase for their common substrate, ADPG. nih.gov

The activity of AGPPase is subject to inhibition by several phosphorylated compounds. pnas.org Notably, both 3-phosphoglycerate (3-PGA) and adenosine diphosphate (ADP) act as inhibitors of this enzyme. pnas.orgnih.govresearchgate.net Kinetic analyses have shown that these molecules, along with others like inorganic phosphate (Pi), ATP, and AMP, competitively inhibit the breakdown of ADPG. pnas.org The inhibition by 3-PGA is significant as 3-PGA is a key allosteric activator of ADPG Pyrophosphorylase (AGPase), the enzyme responsible for synthesizing ADPG. frontiersin.org This creates a regulatory crossroads where 3-PGA levels can either promote the synthesis of the starch precursor (by activating AGPase) or inhibit its degradation (by inhibiting AGPPase). pnas.orgfrontiersin.org Similarly, inhibition by ADP, a product of many ATP-dependent reactions, suggests a feedback mechanism where the cellular energy state can influence the flux of glucose into starch. pnas.orgcsic.es

| Enzyme | Substrate(s) | Product(s) | Interacting Compounds | Effect of Interaction |

| Cyclic 2,3-Diphosphoglycerate Synthetase | 2,3-Diphosphoglycerate, ATP frontiersin.org | Cyclic 2,3-diphosphoglycerate, AMP, 2 Pi frontiersin.org | ADP, 2,3-Diphosphoglycerate rcsb.org | Forms a stable enzyme-ADP-substrate complex during catalysis rcsb.org |

| Adenosine Diphosphate Glucose Pyrophosphatase (AGPPase) | ADP-Glucose nih.gov | Glucose-1-Phosphate, AMP nih.gov | 3-Phosphoglycerate, ADP pnas.org | Competitive inhibition of enzyme activity pnas.org |

Kinetic and Thermodynamic Characterization of Reactions Involving 3 Adp 2 Phosphoglycerate Components

Enzyme Kinetics of Phosphoglycerate Kinase: Turnover Rates and Specificity

Phosphoglycerate kinase (PGK) is a pivotal enzyme in glycolysis, catalyzing the reversible transfer of a phosphoryl group from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine (B11128) diphosphate (B83284) (ADP), yielding 3-phosphoglycerate (B1209933) (3-PG) and adenosine triphosphate (ATP). wikipedia.orglibretexts.orgpnas.org The efficiency and substrate affinity of this reaction are critical for maintaining cellular energy homeostasis.

Kinetic studies have provided valuable insights into the performance of PGK. For instance, investigations into rat liver phosphoglycerate kinase have determined the Michaelis-Menten constants (Km) for its substrates. The Km for Mg·ADP¹⁻ was found to be approximately 0.11 mM, while the Km for 1,3-diphospho-D-glycerate was significantly lower at about 0.006 mM, indicating a high affinity for the latter substrate. nih.gov Further studies on human erythrocytes revealed biphasic kinetics with respect to both 1,3-diphosphoglycerate and ADP, suggesting the presence of two distinct Km values and apparent negative cooperativity. nih.gov For 1,3-diphosphoglycerate, the two Km values were 1.9 µM and 9.8 µM, and for ADP, they were 17 µM and 100 µM. nih.gov

The turnover number (kcat), representing the maximum number of substrate molecules converted to product per enzyme active site per unit of time, is another crucial kinetic parameter. For native E. coli PGK, the kcat has been measured at 135 ± 10 s⁻¹, with a corresponding Km of 0.84 ± 0.09 mM for 3-phosphoglycerate in the reverse reaction. biorxiv.org Interestingly, human PGK demonstrates a broad specificity for nucleotide substrates and can even phosphorylate L-nucleoside analogues, which are mirror images of the natural D-nucleosides. plos.orgresearchgate.net For the model compound L-MgADP, human PGK exhibits a kcat of 685 s⁻¹ and a Km of 0.27 mM, indicating it is a good substrate. researchgate.net

The catalytic mechanism of PGK involves a significant conformational change. The enzyme consists of two domains that bind 1,3-BPG and ADP separately. plos.org The binding of both substrates induces a hinge-bending motion, bringing the two domains and their bound substrates into close proximity to facilitate the phosphoryl transfer. plos.orgnih.gov This "closed" conformation is essential for catalysis. plos.org

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Rat Liver | Mg·ADP¹⁻ | ~0.11 | N/A | nih.gov |

| Rat Liver | 1,3-diphospho-D-glycerate | ~0.006 | N/A | nih.gov |

| Human Erythrocytes | 1,3-diphosphoglycerate | 0.0019 (Km1) | N/A | nih.gov |

| 0.0098 (Km2) | ||||

| Human Erythrocytes | ADP | 0.017 (Km1) | N/A | nih.gov |

| 0.1 (Km2) | ||||

| E. coli (Native) | 3-phosphoglycerate | 0.84 ± 0.09 | 135 ± 10 | biorxiv.org |

| Human | L-MgADP | 0.27 | 685 | researchgate.net |

Cooperative Binding and Allosteric Modulation of Related Enzymes by ADP and ATP

The regulation of metabolic pathways is a complex process often achieved through allosteric control, where the binding of a molecule at one site on an enzyme affects the binding of another molecule at a different site. ATP and ADP are key allosteric modulators of several glycolytic enzymes, ensuring that the rate of glycolysis is finely tuned to the cell's energy status. creative-proteomics.comnih.gov

Phosphofructokinase-1 (PFK-1), a critical control point in glycolysis, is a prime example of allosteric regulation by adenine (B156593) nucleotides. creative-proteomics.com ATP acts as an allosteric inhibitor of PFK-1. libretexts.orgcreative-proteomics.com When ATP levels are high, it binds to an allosteric site on PFK-1, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate (B1210287), thereby slowing down glycolysis. creative-proteomics.com Conversely, ADP and AMP act as allosteric activators. libretexts.orgcreative-proteomics.com High concentrations of ADP and AMP signal a low energy state, alleviating the ATP-induced inhibition and stimulating PFK-1 activity. creative-proteomics.com

Pyruvate (B1213749) kinase, which catalyzes the final ATP-generating step in glycolysis, is also subject to allosteric regulation by ATP. creative-proteomics.comwikipedia.org High levels of ATP inhibit pyruvate kinase, providing a feedback mechanism to slow glycolysis when the cell has sufficient energy. creative-proteomics.com

Recent studies on human phosphoglycerate kinase (hPGK) have revealed a fascinating intrinsic regulatory mechanism involving ligand-binding cooperativities. pnas.orgpnas.org The binding of Mg·ADP and 3-phosphoglycerate to hPGK exhibits negative cooperativity. pnas.org In contrast, the binding of a non-hydrolyzable ATP analog (Mg·AMPPNP) and 3-phosphoglycerate shows positive cooperativity. pnas.org This switching of cooperativity based on the [ATP]/[ADP] ratio allows hPGK to modulate its own function, enabling a rapid response to changes in the cellular energy state. pnas.orgpnas.org This suggests that the enzyme can intrinsically control the direction of the reaction it catalyzes, adapting to the metabolic needs of the cell. pnas.org

| Enzyme | Allosteric Effector | Effect | Reference |

|---|---|---|---|

| Phosphofructokinase-1 (PFK-1) | ATP | Inhibition | libretexts.orgcreative-proteomics.com |

| ADP/AMP | Activation | libretexts.orgcreative-proteomics.com | |

| Pyruvate Kinase | ATP | Inhibition | creative-proteomics.comwikipedia.org |

| Human Phosphoglycerate Kinase (hPGK) | Mg·ADP + 3-PG | Negative Cooperativity | pnas.org |

| Mg·AMPPNP + 3-PG | Positive Cooperativity | pnas.org |

Energetic Considerations of Phosphoryl Group Transfer Reactions

Phosphoryl group transfer reactions are fundamental to energy metabolism, and their thermodynamic properties dictate their direction and cellular function. The transfer of a phosphoryl group from 1,3-bisphosphoglycerate to ADP, catalyzed by phosphoglycerate kinase, is a key ATP-generating step in glycolysis. wikipedia.orgcreative-proteomics.com This reaction is an example of substrate-level phosphorylation, where the high phosphoryl-transfer potential of a substrate is used to synthesize ATP. wikipedia.orgwikipedia.org

The standard Gibbs free energy change (ΔG°') for the reaction 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP is significantly negative, indicating that the forward reaction is thermodynamically favorable under standard conditions. ethernet.edu.etlibretexts.org Literature values for ΔG°' have varied, with some reports citing around -18.9 kJ/mol. ethernet.edu.et However, more recent and rigorous studies that account for the non-ideality of the reaction mixture have determined a value of -16.2 ± 0.2 kJ/mol at 313.15 K (40°C) and pH 7. nih.govresearchgate.net These studies also determined the standard enthalpy of reaction (ΔRh⁰) to be -49 ± 9 kJ/mol. nih.govresearchgate.net

It is crucial to distinguish between the standard free energy change (ΔG°') and the actual free energy change (ΔG) within the cell. The ΔG depends on the actual concentrations of reactants and products. stackexchange.com For the phosphoglycerate kinase reaction in erythrocytes, the actual free energy change is close to zero (around +0.1 kJ/mol), indicating that the reaction is near equilibrium under physiological conditions. ethernet.edu.etstackexchange.com This reversibility allows the enzyme to function in both glycolysis and gluconeogenesis, depending on the metabolic state of the cell. pnas.org

The high negative free energy of hydrolysis of the acyl-phosphate bond in 1,3-bisphosphoglycerate is what drives the synthesis of ATP. ethernet.edu.et The energy released from the cleavage of this bond is coupled to the endergonic synthesis of the phosphoanhydride bond in ATP. nih.gov This principle of coupling an energetically favorable reaction to an unfavorable one is a common theme in metabolism. libretexts.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Standard Gibbs Free Energy (ΔG°') | -18.9 kJ/mol | Standard Conditions | ethernet.edu.et |

| Standard Gibbs Free Energy (ΔG⁰) | -16.2 ± 0.2 kJ/mol | 313.15 K, pH 7 | nih.govresearchgate.net |

| Actual Gibbs Free Energy (ΔG) | +0.1 kJ/mol | Erythrocyte Conditions | ethernet.edu.et |

| Standard Enthalpy of Reaction (ΔRh⁰) | -49 ± 9 kJ/mol | pH 7 | nih.govresearchgate.net |

Regulation and Physiological Control of Phosphoglycerate Metabolism and Adp Interplay

Allosteric Regulation by Nucleotides (ATP, ADP) and Phosphorylated Metabolites

The catalytic activity of several key enzymes in the glycolytic pathway is modulated by the binding of effector molecules to allosteric sites, which are distinct from the active site. This allows the cell to rapidly respond to fluctuations in its energy state. ATP, ADP, and other phosphorylated intermediates act as crucial allosteric regulators, fine-tuning the rate of phosphoglycerate metabolism.

Phosphofructokinase-1 (PFK-1): A primary regulatory point in glycolysis, PFK-1 catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.orgcreative-proteomics.com High concentrations of ATP act as an allosteric inhibitor of PFK-1. wikipedia.orgcreative-proteomics.comvaia.com When ATP levels are abundant, indicating a high energy state, ATP binds to an allosteric site on PFK-1, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate, and thus slowing down glycolysis. wikipedia.orgproteopedia.org Conversely, ADP and adenosine (B11128) monophosphate (AMP), which are more abundant when energy is consumed, act as allosteric activators. creative-proteomics.comproteopedia.org They bind to the allosteric site and reverse the inhibitory effect of ATP, signaling the need for increased glycolytic activity to replenish ATP stores. proteopedia.org Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1, signaling that the cell's energy needs are being met through aerobic respiration. libretexts.org

Pyruvate (B1213749) Kinase: This enzyme catalyzes the final, irreversible step of glycolysis, transferring a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP to produce pyruvate and ATP. wikipedia.orgproteopedia.org Similar to PFK-1, pyruvate kinase is allosterically inhibited by high levels of ATP. creative-proteomics.comwikipedia.org When ATP is plentiful, it binds to an allosteric site on the enzyme, reducing its activity and preventing the unnecessary production of more ATP. creative-proteomics.comwikipedia.org Conversely, the enzyme is allosterically activated by fructose-1,6-bisphosphate, the product of the PFK-1 reaction. wikipedia.orgasm.org This is a form of feed-forward activation, ensuring that once the committed step of glycolysis is passed, the subsequent reactions are prepared to proceed at an appropriate rate. youtube.com Alanine, an amino acid derived from pyruvate, also acts as an allosteric inhibitor, signaling that biosynthetic precursors are abundant. wikipedia.orgopenaccessjournals.com

Phosphoglycerate Kinase (PGK): PGK catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate (B1209933) and ATP. nih.gov While not a primary irreversible regulatory point like PFK-1 or pyruvate kinase, its activity is influenced by the relative concentrations of its substrates and products. The direction of the PGK reaction is controlled by the intracellular [ATP]/[ADP] ratio. pnas.org In some organisms, like the pea plant (Pisum sativum), the cytosolic and chloroplast PGK isoforms are regulated by AMP and ATP in the direction of ATP generation, and by AMP and ADP in the reverse direction. nih.gov In yeast, PGK appears to have a separate regulatory site for ADP, distinct from the substrate-binding site. nih.gov

Phosphoglycerate Mutase (PGAM): This enzyme catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate. In cyanobacteria, the activity of phosphoglycerate mutase is a key control point for carbon storage metabolism and is inhibited by the protein PirC, whose inhibitory action is modulated by the cellular energy state through competitive binding of ATP and ADP. pnas.org

Table 1: Allosteric Regulation of Key Glycolytic Enzymes

| Enzyme | Activators | Inhibitors |

| Phosphofructokinase-1 (PFK-1) | ADP, AMP, Fructose-2,6-bisphosphate | ATP, Citrate |

| Pyruvate Kinase | Fructose-1,6-bisphosphate | ATP, Alanine |

| Phosphoglycerate Kinase (PGK) | ADP (in some organisms for reverse reaction) | ATP (in some organisms for forward reaction), AMP |

| Phosphoglycerate Mutase (PGAM) | - | PirC (in cyanobacteria, modulated by ATP/ADP) |

Influence of Cellular Energy Status ([ATP]/[ADP] Ratio) on Glycolytic Flux

This regulation is largely mediated through the allosteric effects of ATP and ADP on key enzymes as detailed above. When the [ATP]/[ADP] ratio is high, the inhibitory sites on PFK-1 and pyruvate kinase are occupied by ATP, leading to a decrease in their activity and a subsequent reduction in glycolytic flux. wikipedia.orgasm.org This prevents the cell from producing more ATP than it needs, conserving glucose.

Conversely, when the cell is actively consuming energy, ATP is hydrolyzed to ADP, causing the [ATP]/[ADP] ratio to fall. The resulting increase in ADP and AMP concentrations leads to the activation of PFK-1, relieving the ATP-induced inhibition and increasing the rate of glycolysis to generate more ATP. proteopedia.orgasm.org Studies in Escherichia coli have demonstrated that artificially inducing ATP hydrolysis, which lowers the intracellular [ATP]/[ADP] ratio, leads to a significant stimulation of the specific glycolytic flux. asm.org This highlights that the demand for ATP is a major controlling factor of the glycolytic rate. asm.org Similarly, in Saccharomyces cerevisiae, a strong negative correlation has been observed between glycolytic flux and intracellular ATP content. nih.gov

The phosphoglycerate kinase (PGK) reaction, being near equilibrium, is particularly sensitive to the [ATP]/[ADP] ratio, which dictates the direction of the net flux through this step. pnas.org Under conditions where ATP is needed, the forward reaction (production of 3-phosphoglycerate and ATP) is favored. However, under conditions of high ATP, the reverse reaction can occur, contributing to gluconeogenesis. pnas.org

Hypoxia-Induced Metabolic Adaptations and 2,3-Bisphosphoglycerate (B1242519) Interplay with Phosphoglycerate Mutase Function

Under conditions of low oxygen availability, known as hypoxia, cells must adapt their metabolism to maintain energy production. A key adaptation, particularly in red blood cells, involves the Rapoport-Luebering shunt, a bypass of the standard glycolytic pathway that leads to the synthesis of 2,3-bisphosphoglycerate (2,3-BPG). nih.gov

2,3-BPG is a potent allosteric effector that binds to deoxygenated hemoglobin, decreasing its affinity for oxygen. fiveable.mebyjus.com This facilitates the release of oxygen to the tissues, which is crucial when oxygen supply is limited. fiveable.mebionity.com The concentration of 2,3-BPG increases in response to chronic hypoxia, such as at high altitudes or in certain diseases. fiveable.mewikipedia.org

The synthesis of 2,3-BPG from 1,3-bisphosphoglycerate is catalyzed by the enzyme bisphosphoglycerate mutase (BPGM). nih.gov Hypoxia can lead to an upregulation of BPGM. wiley.com Furthermore, under hypoxic conditions, there is a complex interplay with phosphoglycerate mutase (PGAM). Hypoxia can stimulate signaling pathways, such as those involving AMP-activated protein kinase (AMPK), which in turn can promote the phosphorylation of PGAM. frontiersin.org This modification can steer glycolytic intermediates towards the synthesis of 2,3-BPG rather than proceeding through the standard ATP-generating step catalyzed by phosphoglycerate kinase. frontiersin.org This metabolic reprogramming prioritizes oxygen delivery over ATP production in red blood cells, which lack mitochondria and rely solely on glycolysis for energy. nih.gov

In hypoxic conditions, the deoxygenation of hemoglobin also plays a role. Deoxyhemoglobin has a greater affinity for the N-terminal domain of the band 3 protein on the red blood cell membrane. mdpi.com This interaction displaces glycolytic enzymes, such as aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase, from band 3 into the cytoplasm, which can enhance their activity and promote the production of 1,3-BPG, the precursor for 2,3-BPG synthesis. nih.govmdpi.com

Comparative and Evolutionary Biochemistry of Phosphoglycerate and Adp Metabolism

Species-Specific Variations in Phosphoglycerate Kinase and Mutase Isoforms

Phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM) are crucial enzymes in the central metabolic pathways of glycolysis and gluconeogenesis. While their core functions are highly conserved, species-specific variations in their isoforms reflect evolutionary adaptations to different metabolic needs and environments.

Phosphoglycerate Kinase (PGK) Isoforms:

PGK catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate (B1209933) and ATP. nih.gov In eukaryotes, distinct PGK isoforms are often found in different cellular compartments and tissues, encoded by separate nuclear genes. mdpi.com For instance, plants possess both cytosolic and chloroplastic PGK isozymes. mdpi.com In maize (Zea mays), five Pgk genes have been identified, with predicted protein products targeted to the chloroplast, cytosol, and nucleus. mdpi.com This separation allows for the differential regulation of glycolysis in the cytosol and the Calvin-Benson cycle in the chloroplasts. mdpi.com

In mammals, two primary PGK isoforms, PGK1 and PGK2, are expressed. nih.gov PGK1 is a ubiquitous isoform, while PGK2 is typically testis-specific, providing ATP for sperm motility. nih.govresearchgate.net However, studies in pigs have revealed differences in the developmental expression of PGK2 compared to mice, where it is found in both prepubertal and postpubertal testes, suggesting species-specific roles in spermatogenesis. nih.gov

Some hyperthermophilic archaea, such as Pyrococcus woesei and Methanothermus fervidus, possess dimeric PGKs, a structural variation from the typically monomeric form found in bacteria and eukaryotes. nih.govuliege.be This adaptation likely contributes to the enzyme's stability at high temperatures. nih.gov

Phosphoglycerate Mutase (PGAM) Isoforms:

PGAM catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate. In mammals, two main isoforms exist: the muscle-specific (M-type) and the brain-specific (B-type), which can form homodimers (MM and BB) or a heterodimer (MB). genecards.org A processed gene, PGAM3, has also been identified in humans and chimpanzees, which is thought to have originated via retrotransposition from the PGAM1 gene. oup.comoup.com While initially considered a pseudogene, there is evidence suggesting it may produce a functional protein. oup.comoup.com

Plants also exhibit distinct PGAM isoforms. For example, they possess different forms of cofactor-dependent phosphoglycerate mutases, contributing to specialized metabolic pathways that allow adaptation to environmental conditions. nih.gov

Interactive Data Table: Species-Specific Variations in PGK and PGAM Isoforms

| Species | Enzyme | Isoform(s) | Key Characteristics/Variations |

| Homo sapiens | PGK | PGK1, PGK2 | PGK1 is ubiquitous; PGK2 is testis-specific. nih.gov |

| PGAM | PGAM1 (B-type), PGAM2 (M-type), PGAM3 | Tissue-specific expression; PGAM3 is a processed gene. genecards.orgoup.comoup.com | |

| Mus musculus | PGK | PGK1, PGK2 | PGK2 is expressed during the pachytene spermatocyte stage. nih.govresearchgate.net |

| Sus scrofa (Pig) | PGK | PGK2 | Expressed in both prepubertal and postpubertal testes. nih.gov |

| Zea mays (Maize) | PGK | ZmPgk1, ZmPgk2, ZmPgk3, ZmPgk4, ZmPgk5 | Targeted to chloroplast, cytosol, and nucleus. mdpi.com |

| Plants (General) | PGAM | Cofactor-dependent isoforms | Specialized pathways for environmental adaptation. nih.gov |

| Pyrococcus woesei | PGK | Dimeric PGK | Increased thermostability. nih.gov |

| Methanothermus fervidus | PGK | Dimeric PGK | Increased thermostability. nih.gov |

Evolutionary Conservation of Glycolytic and Gluconeogenic Pathways Across Organisms

Glycolysis and gluconeogenesis are ancient and central metabolic pathways that are remarkably conserved across all domains of life, from simple prokaryotes to complex eukaryotes. nih.govmetwarebio.com This high degree of conservation underscores their fundamental importance in energy metabolism and the provision of metabolic precursors for biosynthesis. sapientia.rofigshare.com

The core set of enzymes and the sequence of reactions in glycolysis, also known as the Embden-Meyerhof-Parnas pathway, are largely identical across diverse organisms. nih.gov The glycolytic enzymes of vertebrates, for instance, share close similarities in amino acid sequence and three-dimensional structure with their counterparts in yeast. sapientia.ro This evolutionary preservation suggests that these pathways arose early in the history of life, likely before the accumulation of oxygen in the Earth's atmosphere. nih.gov

Glycolysis serves as a universal method for breaking down glucose to generate ATP and NADH, as well as essential intermediates for other biosynthetic pathways. metwarebio.comfigshare.com Gluconeogenesis, which is essentially the reverse of glycolysis with a few key enzymatic bypasses, allows for the synthesis of glucose from non-carbohydrate precursors. metwarebio.com The coordinated regulation of these two opposing pathways is a conserved feature, preventing wasteful futile cycles. metwarebio.com

The evolutionary role of glycolysis is thought to extend beyond just energy production. It provides a metabolic framework for breaking down larger carbon molecules into smaller, versatile building blocks (C2, C3, and C5 compounds) required for the synthesis of biomass. figshare.com The reversibility of many of the pathway's reactions allows it to function as a flexible conduit for both catabolism and anabolism. figshare.com

Adaptations in Phosphoglycerate Metabolism in Extremophilic Organisms

Extremophiles, organisms that thrive in extreme environments, have evolved remarkable adaptations in their metabolic pathways, including phosphoglycerate metabolism, to cope with conditions such as high temperatures, high salinity, and extreme pH. researchgate.netmbl.or.kr

Thermophiles and Hyperthermophiles:

In organisms living at high temperatures, a key challenge is maintaining the stability of enzymes and metabolic intermediates. Thermophiles often exhibit an upregulation of glycolysis-related proteins to provide a rapid source of energy to counteract heat stress. mbl.or.krfrontiersin.org Some thermophilic archaea, like Thermococcus kodakarensis, have modified glycolytic pathways where the phosphoglycerate kinase step is bypassed. scribd.com This adaptation is thought to avoid the production of the heat-labile intermediate 1,3-bisphosphoglycerate. scribd.com To compensate for the reduced ATP yield from substrate-level phosphorylation, these organisms may have alternative energy-conserving mechanisms. scribd.com

The enzymes themselves are structurally adapted for thermostability. For instance, the phosphoglycerate kinases from the hyperthermophilic archaea Pyrococcus woesei and Sulfolobus solfataricus are dimeric, unlike their mesophilic counterparts, which are typically monomeric. nih.govuliege.be

Psychrophiles:

Cold-adapted organisms, or psychrophiles, face the challenge of maintaining enzyme flexibility and catalytic efficiency at low temperatures. The phosphoglycerate kinase from the psychrophile Pseudomonas sp. TACII 18 exhibits increased flexibility compared to its mesophilic and thermophilic homologs. uliege.be This is achieved through structural features that reduce the number of stabilizing interactions like salt bridges. uliege.be In some cases, psychrophiles may suppress primary metabolic pathways like glycolysis to conserve energy for survival in cold environments. mbl.or.kr

Halophiles:

Halophilic (salt-loving) archaea, such as Haloferax volcanii, utilize a modified version of the Entner-Doudoroff pathway, the semiphosphorylative Entner-Doudoroff (spED) pathway, to degrade glucose to 3-phosphoglycerate. asm.org The subsequent conversion of 3-phosphoglycerate to pyruvate (B1213749) involves a cofactor-independent phosphoglycerate mutase (iPGM). asm.org These organisms also accumulate high concentrations of compatible solutes, or osmolytes, to counteract external osmotic pressure. One such osmolyte is cyclic 2,3-diphosphoglycerate, which is synthesized from 2-phosphoglycerate and protects cellular proteins under extreme conditions. frontiersin.org

Interactive Data Table: Adaptations in Phosphoglycerate Metabolism in Extremophiles

| Extremophile Type | Organism Example | Adaptation in Phosphoglycerate Metabolism | Functional Consequence |

| Hyperthermophile | Pyrococcus woesei | Dimeric phosphoglycerate kinase. nih.govuliege.be | Increased enzyme thermostability. nih.gov |

| Hyperthermophile | Thermococcus kodakarensis | Bypass of the phosphoglycerate kinase step in glycolysis. scribd.com | Avoidance of heat-labile 1,3-bisphosphoglycerate. scribd.com |

| Psychrophile | Pseudomonas sp. TACII 18 | Increased flexibility of phosphoglycerate kinase. uliege.be | Enhanced catalytic activity at low temperatures. uliege.be |

| Halophile | Haloferax volcanii | Use of a cofactor-independent phosphoglycerate mutase (iPGM). asm.org | Adaptation to high salt conditions. |

| Halophile | Methanothermus fervidus | Synthesis of cyclic 2,3-diphosphoglycerate from 2-phosphoglycerate. frontiersin.org | Accumulation of a protective osmolyte. frontiersin.org |

Q & A

Q. What enzymatic reactions involve 3-ADP-2-phosphoglycerate, and how can their activity be assayed in vitro?

ADP-phosphoglycerate phosphatase (EC 3.1.3.28) catalyzes the hydrolysis of this compound to 3-ADP-glycerate and inorganic phosphate . To assay this activity, use a colorimetric phosphate detection kit (e.g., malachite green) to measure phosphate release. Include controls with substrate analogs (e.g., 2,3-bisphosphoglycerate) to confirm specificity .

Q. How can researchers distinguish between 3-phosphoglycerate and 2-phosphoglycerate isomers experimentally?

Chromatographic separation (e.g., HPLC with anion-exchange columns) or nuclear magnetic resonance (NMR) spectroscopy can differentiate these isomers. For NMR, the distinct chemical shifts of the phosphate groups (δ ~0.5–1.5 ppm for 3-phosphoglycerate vs. δ ~3.5–4.5 ppm for 2-phosphoglycerate) provide resolution .

Q. What standard protocols exist for quantifying this compound in cellular extracts?

Use enzymatic coupled assays with ADP-phosphoglycerate phosphatase to hydrolyze the compound, followed by ATP/ADP detection via luciferase-based luminescence. Alternatively, mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled this compound) ensures high specificity .

Advanced Research Questions

Q. How does ADP inhibition impact phosphoglycerate kinase activity, and what experimental designs can elucidate its mechanism?

ADP acts as a competitive inhibitor of phosphoglycerate kinase, binding to the active site with a reported Ki of 0.02–0.2 mM depending on Mg²⁺ concentration . To study this, perform kinetic assays under varying Mg²⁺ levels and use isothermal titration calorimetry (ITC) to quantify binding affinities. Compare inhibition patterns with AMP (non-competitive) to confirm site specificity .

Q. What role does this compound play in metabolic flux under hypoxic conditions?

Hypoxia-inducible factor (HIF) signaling upregulates glycolytic enzymes, potentially altering this compound levels. Use ¹³C-glucose tracer studies combined with metabolic flux analysis (MFA) to track its turnover in hypoxic cell cultures. Pair this with CRISPR-mediated knockdown of HIF targets (e.g., PDK1) to assess regulatory nodes .

Q. How can researchers resolve contradictory data on substrate specificity of ADP-phosphoglycerate phosphatase?

The enzyme also acts on 2,3-bisphosphoglycerate, complicating specificity studies . Design competitive inhibition assays with purified enzyme and varying ratios of this compound and 2,3-bisphosphoglycerate. Use X-ray crystallography or cryo-EM to compare substrate-binding conformations and identify critical residues for discrimination .

Q. What computational models integrate this compound dynamics in glycolysis and energy metabolism?

Build kinetic models using software like COPASI or PySB, incorporating parameters from enzyme kinetics (e.g., Vmax, Km) and inhibition constants. Validate models against experimental data from isotope tracing or enzyme knockout studies .

Methodological Notes

- Data Validation : Always run replicates (≥3) for enzyme assays and apply statistical tests (e.g., ANOVA) to address variability .

- Advanced Tools : For structural studies, leverage AlphaFold-predicted enzyme-substrate complexes to guide mutagenesis experiments .

- Ethical Reporting : Disclose limitations (e.g., substrate purity, enzyme stability) in publications to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.